molecular formula C15H19N5 B1399247 (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine CAS No. 1316222-38-4

(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine

Cat. No. B1399247
M. Wt: 269.34 g/mol
InChI Key: YZLOQRUOVMBQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine is a useful research compound. Its molecular formula is C15H19N5 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization

    This compound has been studied for its synthesis and structural characterization, including its crystal structure analysis. For instance, Titi et al. (2020) synthesized and characterized similar pyrazole derivatives, providing insights into their crystal structures and theoretical physical and chemical properties (Titi et al., 2020).

  • Advanced Synthesis Techniques

    Research by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation, demonstrating advanced techniques in creating complex structures (Deohate & Palaspagar, 2020).

  • Molecular Interaction Studies

    Klein et al. (2014) investigated the selective coordination of similar compounds with zinc(II) ions, providing insights into the molecular interactions of these structures (Klein et al., 2014).

Potential Biological Activities

  • Anticancer Properties

    The pyrimidin-2-ylamine derivatives have shown potential in anticancer activities. For example, Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands of the histamine H4 receptor, which exhibited anti-inflammatory and antinociceptive activities in animal models (Altenbach et al., 2008).

  • Antithrombotic Effects

    Furrer et al. (1994) synthesized new antithrombotic compounds, highlighting the potential of these derivatives in treating thrombosis (Furrer, Wágner, & Fehlhaber, 1994).

  • Antihypertensive Activity

    Bennett et al. (1981) explored the antihypertensive effects of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, demonstrating the potential of these compounds in managing high blood pressure (Bennett et al., 1981).

  • Fungicidal Properties

    Tumkevičius et al. (2000) reported the synthesis of derivatives of pyrimidin-6-yl amino acids with fungicidal properties, adding to the versatility of these compounds (Tumkevičius, Urbonas, & Vainilavicius, 2000).

  • Tuberculocidic Activity

    Erkin, Krutikov, and Ivanov (2012) synthesized 4-Arylaminomethylene-3-methyl-1-(pyrimidin-2-yl)pyrazol-5(4H)-ones that exhibited pronounced tuberculocidic activity, indicating their potential use in tuberculosis treatment (Erkin, Krutikov, & Ivanov, 2012).

  • Hydrogen Bonding Studies

    Aakeröy et al. (2007) focused on the hydrogen-bonding properties of bifunctional pyridine-aminopyrimidine/aminopyridine compounds, which is crucial for understanding their interactions in biological systems (Aakeröy, Schultheiss, Desper, & Moore, 2007).

properties

IUPAC Name

N-(2-methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-11-9-13(20-15-17-5-2-6-18-15)10-14(19-11)12-3-7-16-8-4-12/h2,5-6,9-10,12,16H,3-4,7-8H2,1H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLOQRUOVMBQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2CCNCC2)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine
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(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine
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(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine
Reactant of Route 6
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine

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